![molecular formula C10H13NO2 B2626462 Methyl 4-[(methylamino)methyl]benzoate CAS No. 70785-70-5](/img/structure/B2626462.png)

Methyl 4-[(methylamino)methyl]benzoate

Übersicht

Beschreibung

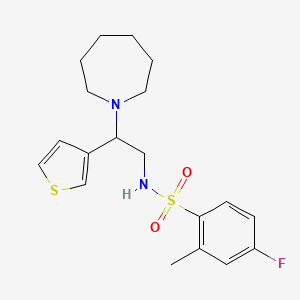

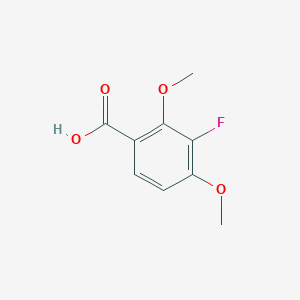

“Methyl 4-[(methylamino)methyl]benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as an ester of benzoic acid .

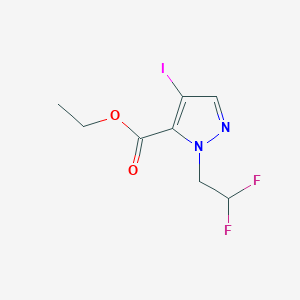

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 215.68 . It is a powder at room temperature . The melting point is between 214-217 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

A study explored the synthesis of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and assessed their antibacterial activity against different bacterial strains. Some derivatives showed potent inhibitory activity, indicating potential as antibacterial agents (Murthy et al., 2011).

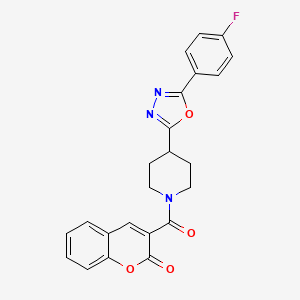

Synthesis and Pharmaceutical Applications

Methyl 4-[(methylamino)methyl]benzoate has been used in the synthesis of various compounds with potential pharmaceutical applications. For instance, it was involved in the synthesis of d-forosamine, a key component in antibiotics (Baer & Hanna, 1981). Another study synthesized Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, indicating its role in the synthesis of therapeutic compounds (Jian-she, 2009).

Chemical Synthesis and Analysis

This compound is used in various organic syntheses. A study demonstrated its use in the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, a compound with potential in pharmaceutical intermediates and organic chemistry (Popovski, Mladenovska, & Panovska, 2010).

Material Science and Crystallography

Research on methyl 4-(cyclohexylaminocarbonyl)benzoate, a related compound, involved studying its crystallization and molecular structure, relevant in materials science (Jones & Kuś, 2004). Additionally, the growth and properties of methyl 4-hydroxybenzoate crystals were investigated, which is important for understanding the material characteristics of such compounds (Vijayan et al., 2003).

Chemical Reactions and Catalysis

Methyl benzoate, a related compound, has been studied in various chemical reactions. For example, its reaction with NH3 was investigated, providing insights into catalytic processes and chemical synthesis (Wali et al., 1998).

Insecticidal and Larvicidal Properties

Methyl benzoate has been explored for its larvicidal activity against mosquitoes, showcasing its potential in pest control and environmental health (Mostafiz et al., 2022).

Anti-Cancer Research

Novel derivatives of this compound have been synthesized and evaluated as potential anti-proliferative agents in cancer research, suggesting its applicability in developing new anti-cancer drugs (Soni et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Biochemical Pathways

Methyl 4-[(methylamino)methyl]benzoate has been used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . This suggests that it may play a role in these biochemical pathways.

Eigenschaften

IUPAC Name |

methyl 4-(methylaminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUCAJFRFIPWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)

![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)

![N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2626400.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2626401.png)

![4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2626402.png)